3-(2,3-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
3-(2,3-Dichlorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,3-dichlorobenzoyl group and a methyl group
Scientific Research Applications
3-(2,3-Dichlorobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,3-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2,3-Dichlorobenzoyl)-4-carboxypyridine.
Reduction: 3-(2,3-Dichlorobenzyl)-4-methylpyridine.
Substitution: this compound derivatives with various substituents replacing the chlorine atoms.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorobenzoyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorobenzoyl group can enhance binding affinity to certain molecular targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorobenzoyl)-4-methylpyridine
- 3-(2,5-Dichlorobenzoyl)-4-methylpyridine
- 3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Uniqueness
3-(2,3-Dichlorobenzoyl)-4-methylpyridine is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and binding properties. This positional isomerism can result in different chemical and biological behaviors compared to its analogs.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-10(8)13(17)9-3-2-4-11(14)12(9)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSGPZJCUVNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222793 | |
Record name | (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-04-5 | |
Record name | (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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